molecular formula C17H20N4O3 B2475453 N-(2-oxo-2-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide CAS No. 1796948-27-0

N-(2-oxo-2-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide

カタログ番号 B2475453
CAS番号: 1796948-27-0
分子量: 328.372
InChIキー: SPEHMBHEROKOAC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-oxo-2-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key regulator of B-cell receptor signaling and plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various B-cell malignancies.

作用機序

N-(2-oxo-2-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide is a selective and irreversible inhibitor of BTK. BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Inhibition of BTK by this compound leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This ultimately results in the induction of apoptosis and the inhibition of cell proliferation in B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, this compound has been shown to inhibit B-cell activation and differentiation, as well as the production of pro-inflammatory cytokines. This compound has also been shown to enhance the anti-tumor activity of other therapies, such as anti-CD20 monoclonal antibodies.

実験室実験の利点と制限

One advantage of N-(2-oxo-2-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide is its selectivity for BTK, which minimizes off-target effects. Another advantage is its irreversible binding to BTK, which results in sustained inhibition of downstream signaling pathways. However, one limitation of this compound is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes.

将来の方向性

For N-(2-oxo-2-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide include the evaluation of its efficacy and safety in clinical trials, as well as the identification of biomarkers that can predict response to therapy. Additionally, this compound may have potential applications in other B-cell malignancies, such as Waldenström macroglobulinemia and multiple myeloma. Finally, the combination of this compound with other therapies, such as immune checkpoint inhibitors, may enhance its anti-tumor activity and improve clinical outcomes.

合成法

The synthesis of N-(2-oxo-2-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The synthesis route involves the use of various reagents and solvents, including but not limited to, acetic anhydride, triethylamine, and dichloromethane. The final product is purified using column chromatography and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

科学的研究の応用

N-(2-oxo-2-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been shown to have a favorable safety profile in preclinical studies.

特性

IUPAC Name

N-[2-[[1-(oxan-4-yl)pyrazol-4-yl]amino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-16(11-18-17(23)13-4-2-1-3-5-13)20-14-10-19-21(12-14)15-6-8-24-9-7-15/h1-5,10,12,15H,6-9,11H2,(H,18,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEHMBHEROKOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。